(6-(Piperidin-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
The compound (6-(Piperidin-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
is a chemical compound with potential pharmacological activity . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized through various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized for their anti-tubercular activity .Mechanism of Action
Target of Action
For instance, piperazine-based compounds have shown activity against the ribosomal s6 kinase p70S6Kβ (S6K2)
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .
Biochemical Pathways
For instance, some piperazine-based compounds have been found to inhibit collagen synthesis in various models, suggesting that they may affect the pathways involved in collagen production and fibrosis .
Pharmacokinetics
The trifluoromethyl group might enhance the metabolic stability of the compound, thereby increasing its half-life .
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound might have anti-fibrotic effects by inhibiting collagen synthesis
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the ionization state of the compound, which can be affected by the pH of the environment, can influence its absorption and distribution. Similarly, the presence of other molecules can affect the compound’s metabolism and excretion .
properties
IUPAC Name |
(6-piperidin-1-ylpyridazin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O/c21-20(22,23)15-4-6-17(24-14-15)28-10-12-29(13-11-28)19(30)16-5-7-18(26-25-16)27-8-2-1-3-9-27/h4-7,14H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYLGFFWTAEFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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